(1s)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine

Chiral Resolution Stereospecific Synthesis Enantiomeric Purity

(1S)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine (CAS 1212819-79-8) is a chiral primary amine featuring a 2-pyridyl core substituted with bromine at position 5 and fluorine at position 3, with an (S)-configured propylamine side chain. With molecular formula C₈H₁₀BrFN₂ and molecular weight 233.08 g/mol, this compound belongs to the class of halogenated pyridylalkylamines widely employed as synthetic intermediates in medicinal chemistry.

Molecular Formula C8H10BrFN2
Molecular Weight 233.08 g/mol
Cat. No. B13040949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1s)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine
Molecular FormulaC8H10BrFN2
Molecular Weight233.08 g/mol
Structural Identifiers
SMILESCCC(C1=C(C=C(C=N1)Br)F)N
InChIInChI=1S/C8H10BrFN2/c1-2-7(11)8-6(10)3-5(9)4-12-8/h3-4,7H,2,11H2,1H3/t7-/m0/s1
InChIKeyFMKKCXLFHTUDLO-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (1S)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine CAS 1212819-79-8 – Chiral Building Block for Drug Discovery


(1S)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine (CAS 1212819-79-8) is a chiral primary amine featuring a 2-pyridyl core substituted with bromine at position 5 and fluorine at position 3, with an (S)-configured propylamine side chain . With molecular formula C₈H₁₀BrFN₂ and molecular weight 233.08 g/mol, this compound belongs to the class of halogenated pyridylalkylamines widely employed as synthetic intermediates in medicinal chemistry . The defined (S)-stereochemistry at the alpha-carbon distinguishes it from racemic and (R)-enantiomer variants, making it relevant for stereospecific synthesis programs targeting chiral drug candidates . The bromo and fluoro substituents provide orthogonal synthetic handles—bromine for cross-coupling reactions (Suzuki, Buchwald–Hartwig) and fluorine for modulating electronic properties and metabolic stability—positioning this scaffold within bromodomain inhibitor and kinase inhibitor discovery programs [1].

Why Racemic or (R)-Enantiomer Batches Cannot Replace (1S)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine in Stereospecific Synthesis


In programs requiring enantiospecific incorporation of the 1-(5-bromo-3-fluoropyridin-2-yl)propylamine scaffold, substitution with the racemic mixture (CAS 1270426-95-3) or the (R)-enantiomer (CAS 1213842-66-0) introduces stereochemical heterogeneity that directly compromises downstream chiral purity . The (S)-enantiomer (CAS 1212819-79-8) and (R)-enantiomer (CAS 1213842-66-0) have identical molecular formulae, molecular weights, and achiral computed properties (LogP 2.393, TPSA 38.91 Ų) , yet their divergent 3D configurations can yield profoundly different pharmacological profiles when incorporated into final drug candidates—a phenomenon well-established in chiral drug development where enantiomers may exhibit differences in target binding, off-target activity, and metabolic fate [1]. Procurement of the correct enantiomer is therefore not interchangeable but a requirement for maintaining stereochemical integrity throughout the synthetic route and ensuring reproducible biological outcomes. The quantitative evidence below establishes where meaningful differentiation exists for scientific selection.

Head-to-Head Evidence: (1S)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine vs. Racemate, (R)-Enantiomer, and Structural Analogs


Stereochemical Identity: Defined (S)-Configuration vs. Racemic Mixture for Enantiospecific Synthesis

The (S)-enantiomer (CAS 1212819-79-8) is defined by a single stereocenter with (S)-absolute configuration at the alpha-carbon of the propylamine chain, as confirmed by its SMILES notation CC[C@@H](C1=C(C=C(C=N1)Br)F)N . In contrast, the racemic mixture (CAS 1270426-95-3) contains a 1:1 ratio of (S)- and (R)-enantiomers . For stereospecific drug discovery programs, use of the racemate introduces 50% of the undesired enantiomer, which must be separated downstream or will generate a diastereomeric mixture upon coupling to another chiral center, potentially halving synthetic yield and complicating purification. The (R)-enantiomer (CAS 1213842-66-0) possesses the opposite configuration (SMILES: CC[C@H](C1=C(C=C(C=N1)Br)F)N) and is a distinct chemical entity with its own CAS registry number .

Chiral Resolution Stereospecific Synthesis Enantiomeric Purity

Halogen Substitution Pattern: 5-Bromo-3-fluoro-pyridin-2-yl vs. Alternative Halogen Regioisomers for Cross-Coupling Reactivity

The 5-bromo-3-fluoro substitution pattern on the pyridine ring provides a unique orthogonal reactivity profile. Bromine at the 5-position serves as a privileged leaving group for palladium-catalyzed cross-coupling reactions (Suzuki, Negishi, Buchwald–Hartwig), while fluorine at the 3-position is relatively inert under these conditions but modulates electronic properties and metabolic stability of downstream products [1]. By comparison, the 5-bromo-2-fluoropyridin-3-amine regioisomer (CAS 884495-22-1, C₅H₄BrFN₂, MW 191.00) places the amine directly on the pyridine ring rather than on a propyl side chain, altering both the H-bond donor/acceptor geometry and the nucleophilicity of the amine [2]. The 3-bromo-5-fluoropyridine regioisomer (CAS 407-20-5, C₅H₃BrFN, MW 175.99) lacks the amine functionality entirely, serving only as a precursor rather than a functionalized building block . The specific 5-Br/3-F pattern on the 2-pyridyl scaffold has been explicitly claimed in GSK bromodomain inhibitor patents (US 10,934,272) as part of the pharmacophoric framework, indicating this substitution pattern is structurally relevant to BET bromodomain binding [3].

Cross-Coupling Suzuki Reaction Buchwald–Hartwig Amination Regioselectivity

Commercial Availability and Supplier Landscape: (S)-Enantiomer vs. (R)-Enantiomer vs. Racemate

All three forms—(S)-enantiomer, (R)-enantiomer, and racemate—are commercially available from Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) at equivalent nominal purity of 98% . The (S)-enantiomer (Product No. 1760788) and (R)-enantiomer (Product No. 1761707) are each offered in 1g catalog sizes with larger quantities (5g, 10g, 25g) available upon inquiry . The racemate (Product No. 1794770) follows the same availability pattern . The (R)-enantiomer has also been listed at ¥3,981.00 for 1g (98% purity) through a separate supplier channel, indicating a premium price point for single-enantiomer material relative to typical racemic building blocks [1]. No direct price comparison between (S) and (R) forms is available from the same vendor at the time of analysis. The (S)-enantiomer is also indexed on Chemsrc and ChemicalBook, with predicted properties including boiling point 253.5±35.0 °C, density 1.486±0.06 g/cm³, and pKa 8.19±0.50 .

Chemical Procurement Supplier Comparison Research Chemical Sourcing

Side-Chain Architecture: (S)-Propylamine vs. Gem-Dimethyl Analog for Chiral Induction and Steric Environment

The (S)-propylamine side chain in the target compound provides a chiral center with an ethyl substituent, generating a stereogenic environment that can influence downstream diastereoselectivity in further synthetic transformations. The closest achiral analog, 2-(5-bromo-3-fluoro-2-pyridyl)-2-propanamine (CAS 1704115-53-6, PubChem CID 130545284), replaces the chiral CH(NH₂)(CH₂CH₃) moiety with a C(CH₃)₂(NH₂) group, eliminating the stereocenter entirely [1]. This gem-dimethyl analog has a computed XLogP3-AA of 1.1 (vs. 2.393 for the target compound based on vendor computed LogP), indicating a significant difference in lipophilicity that would alter the physicochemical profile of any derived compounds [1]. The gem-dimethyl analog also has a reduced rotatable bond count of 1 (vs. 2 for the target compound), reflecting its more constrained side-chain geometry [1]. The 1-(5-bromo-3-fluoropyridin-2-yl)-N-methylethan-1-amine analog (CAS 1824520-67-3) incorporates an N-methyl group and a shorter ethan-1-amine chain, further illustrating the structural diversity available around this scaffold and the non-interchangeability of these building blocks .

Chiral Auxiliary Steric Modulation Structure-Activity Relationship

Scaffold Relevance: 5-Br-3-F-Pyridin-2-yl in Bromodomain Inhibitor Patent Space

The 5-bromo-3-fluoropyridin-2-yl scaffold embedded in the target compound maps onto the core structural framework claimed in GSK's bromodomain inhibitor patent family (US 10,934,272, WO 2017/174621 A1), where pyridyl derivatives bearing halogen substituents including bromo and fluoro are described as inhibitors of BET bromodomain proteins (BRD2, BRD3, BRD4, BRDt) [1]. In the broader patent landscape, the 5-bromo-3-fluoropyridin-2-yl moiety appears as a substructure within more complex molecules showing activity in kinase inhibition programs, including compounds with reported IC₅₀ values in the low nanomolar range (e.g., 12.5 nM and 20.1 nM against specific protease targets in US 8,822,505) [2][3]. While the target compound itself is a building block rather than a final bioactive molecule, its scaffold directly corresponds to the warhead or recognition element found in these patent-disclosed inhibitors. In contrast, des-halogen analogs (e.g., (S)-1-(pyridin-2-yl)propan-1-amine, CAS 192223-66-8, MW 136.19) lack both the synthetic handle (Br) and the electronic modulation (F) that define the utility of the halogenated scaffold .

Bromodomain Inhibition BET Proteins Epigenetic Drug Discovery Kinase Inhibition

Verified Application Scenarios for (1S)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine in Scientific Procurement


Stereospecific Synthesis of BET Bromodomain Inhibitor Candidates

The (S)-configured 5-bromo-3-fluoropyridin-2-yl scaffold is directly applicable to the synthesis of bromodomain and extra-terminal (BET) protein inhibitors, as evidenced by GSK's patent family (US 10,934,272) where pyridyl derivatives with bromo and fluoro substitution are explicitly claimed as bromodomain inhibitors [1]. The (S)-propylamine side chain provides a chiral anchor point for introducing additional pharmacophoric elements via amide coupling, reductive amination, or sulfonylation, while the 5-bromine serves as a cross-coupling handle for Suzuki or Buchwald–Hartwig diversification. This scenario is supported by the scaffold's substructural match to patent-disclosed inhibitor cores.

Chiral Building Block for Kinase Inhibitor Fragment Elaboration

The 5-bromo-3-fluoropyridin-2-yl substructure appears within compounds demonstrating nanomolar inhibitory activity (IC₅₀ 12.5–20.1 nM) in protease/kinase-related enzyme assays, as documented in BindingDB entries linked to US Patent 8,822,505 [2][3]. Researchers engaged in structure-based drug design can employ the (S)-enantiomer as a chiral fragment for parallel library synthesis, leveraging the bromine for Pd-mediated diversification and the defined stereochemistry for generating enantio-enriched compound collections. The (S)-enantiomer's LogP of 2.393 and TPSA of 38.91 Ų place it within favorable drug-like property space for fragment-based approaches .

Enantioselective Methodology Development and Chiral Ligand Synthesis

The defined (S)-stereochemistry of this compound makes it suitable as a chiral building block for the synthesis of enantiopure ligands and catalysts. The 1-(2-pyridyl)alkylamine motif is a recognized scaffold in chiral ligand design, as documented in the literature on optically active 1-(2-pyridyl)alkylamines synthesized from α-amino acids . The halogen substituents provide additional coordination handles or steric bulk for tuning ligand geometry, while the primary amine enables straightforward derivatization to imine, amide, or sulfonamide ligands. The (S)-enantiomer's configurational identity is critical for asymmetric induction applications where the ligand stereochemistry directly governs enantioselectivity.

Agrochemical Intermediate Synthesis via Cross-Coupling Diversification

Beyond pharmaceutical applications, halogenated pyridine derivatives are established intermediates in agrochemical research, where bromo-fluoro substitution patterns enable modular construction of herbicidal and fungicidal candidates [4]. The (S)-enantiomer's bromine at position 5 permits sequential Pd-catalyzed cross-coupling to introduce aryl, heteroaryl, or alkenyl groups, while the chiral amine can be elaborated to amide, urea, or sulfonamide functionalities commonly found in agrochemical active ingredients. The compound's predicted boiling point of 253.5 °C and density of 1.486 g/cm³ provide practical guidance for handling and scale-up considerations .

Quote Request

Request a Quote for (1s)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.